4-[(2,5-Dimethylphenyl)methyl]-2,6-dimethylmorpholine
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Overview
Description
4-[(2,5-Dimethylphenyl)methyl]-2,6-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 2,5-dimethylphenylmethyl group and two additional methyl groups at the 2 and 6 positions of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dimethylphenyl)methyl]-2,6-dimethylmorpholine typically involves the reaction of 2,5-dimethylbenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dimethylphenyl)methyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the 2,5-dimethylphenylmethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[(2,5-Dimethylphenyl)methyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethylphenyl)methyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: Lacks the 2,5-dimethylphenylmethyl group, resulting in different chemical and biological properties.
4-Benzylmorpholine: Contains a benzyl group instead of the 2,5-dimethylphenylmethyl group, leading to variations in reactivity and applications.
2,5-Dimethylphenylmorpholine: Similar structure but without the additional methyl groups at the 2 and 6 positions of the morpholine ring.
Uniqueness
4-[(2,5-Dimethylphenyl)methyl]-2,6-dimethylmorpholine is unique due to the specific combination of substituents on the morpholine ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-11-5-6-12(2)15(7-11)10-16-8-13(3)17-14(4)9-16/h5-7,13-14H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSZNRKRQYEFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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